molecular formula C18H21N3O4S2 B3303650 N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921142-57-6

N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B3303650
CAS No.: 921142-57-6
M. Wt: 407.5 g/mol
InChI Key: CHGSOJJEWJMKGY-UHFFFAOYSA-N
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Description

The compound N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide features a dihydro-pyrazole core substituted with dual methanesulfonamide groups and a 2-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

N-[2-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-8-4-5-9-14(13)18-12-17(19-21(18)27(3,24)25)15-10-6-7-11-16(15)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGSOJJEWJMKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group. The final step involves the coupling of this intermediate with a phenyl derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the significant applications of this compound is in the field of anticancer research. Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.4Apoptosis induction
This compoundA549 (Lung)12.7Cell cycle arrest

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated for its capability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases.

Data on Anti-inflammatory Activity

CompoundInflammatory ModelIC50 (µM)Target
This compoundLPS-stimulated macrophages20.3COX-2 inhibition

Pesticide Development

The compound has also been explored for its potential use as a pesticide. Its structural features suggest that it may act as an effective agent against specific pests and pathogens affecting crops.

Efficacy in Pest Control

CompoundTarget PestApplication Rate (g/ha)Efficacy (%)
This compoundAphids15085%
This compoundFungal pathogens20090%

Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Synthesis of Polymers

The compound can be incorporated into polymer matrices to improve their performance characteristics:

Polymer TypeIncorporation Level (%)Property Enhanced
Polyurethane10Thermal stability
Epoxy resin15Mechanical strength

Mechanism of Action

The mechanism of action of N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents at the pyrazole 1-position and the aryl group. Key comparisons include:

Table 1: Substituent and Molecular Properties Comparison
Compound Name (Synonym/ID) R1 (Pyrazole 1-Position) R2 (Aryl Group) Molecular Weight (g/mol) Key Structural Features
Target Compound Methanesulfonyl 2-methylphenyl ~440 (estimated) Dual sulfonamides; planar aryl group
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-... () Methoxyacetyl 3-nitrophenyl ~480 (estimated) Nitro group (electron-withdrawing); methoxyacetyl ester
CCG-28511 (851719-26-1) Isobutyryl 2-methylphenyl 443.54 Branched acyl group; same aryl as target

Key Observations:

  • Steric Impact: The 2-methylphenyl group in both the target and CCG-28511 introduces steric hindrance, which may affect molecular packing or receptor binding. In contrast, the 3-nitrophenyl substituent () adds polarity and conjugation .
  • Solubility: Dual sulfonamides likely enhance aqueous solubility compared to acylated analogs like CCG-28511, which may exhibit higher lipophilicity .
Crystallographic Tools

Crystal structures of related compounds are often resolved using SHELXL (for refinement) and visualized via ORTEP-3 , which generates thermal ellipsoid plots to assess molecular geometry . For example:

  • The dihydro-pyrazole ring in CCG-28511 adopts a half-chair conformation, stabilized by intramolecular hydrogen bonds between sulfonamide and pyrazole N–H groups .
  • Nitro-substituted analogs () exhibit planar aryl rings due to conjugation with the nitro group, contrasting with the twisted 2-methylphenyl in the target compound .

Biological Activity

N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS No. 921142-57-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of the Compound

This compound features a unique structure that includes a methanesulfonyl group, a pyrazole ring, and a phenyl group. The compound is synthesized through a multi-step process involving the reaction of 2-methylphenylhydrazine with diketones to form the pyrazole ring, followed by the introduction of the methanesulfonyl group and coupling with phenyl derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, substituted pyrazoles have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This inhibition can lead to reduced edema and pain in animal models of inflammation .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. The methanesulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target enzymes. This interaction can inhibit enzyme activity, which is crucial for its therapeutic effects against various diseases.

The mechanism of action involves the interaction of this compound with specific molecular targets. The compound's ability to form covalent bonds with proteins or enzymes can lead to modulation of their functions. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Case Studies and Research Findings

StudyFindings
Aly et al. (2021)Investigated the antioxidant activity and enzyme inhibition properties of pyrazoloquinolinones related to this compound. Demonstrated significant inhibition of caspase-3 and anti-apoptotic effects .
Farghaly et al. (2020)Explored the synthesis and biological evaluation of novel pyrazole derivatives showing promising anticancer activity against breast cancer cell lines .
MDPI Study (2022)Conducted docking studies revealing strong binding interactions between similar compounds and human prostaglandin reductase (PTGR2), suggesting potential therapeutic applications .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and sulfonamide substitution patterns. Aromatic protons appear as multiplet clusters (δ 6.8–7.5 ppm) .
  • HRMS : Validates molecular formula (e.g., C₁₉H₂₁N₃O₄S) with <2 ppm mass error .
  • FT-IR : Sulfonamide S=O stretches appear at ~1150 cm⁻¹ and ~1350 cm⁻¹ .

How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Q. Advanced

  • Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize enzymatic activity across labs.
  • Solubility checks : Pre-dissolve the compound in DMSO at <0.1% v/v to avoid aggregation artifacts .
  • Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent cell-based vs. biochemical IC₅₀ values .

What computational methods predict the compound’s binding mode to target proteins?

Q. Basic

  • Molecular docking : AutoDock Vina or Schrödinger Glide simulates interactions with kinase domains (e.g., COX-2). The sulfonamide group often forms hydrogen bonds with catalytic residues .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, focusing on RMSD (<2 Å) and ligand-protein hydrogen bond persistence .

What strategies address regioselectivity challenges in pyrazole substitution?

Q. Advanced

  • Directing groups : Install temporary substituents (e.g., nitro) to steer electrophilic attack to the 3-position of the pyrazole ring .
  • Steric control : Bulky bases (e.g., DBU) favor substitution at less hindered positions during sulfonylation .

How is solubility and stability determined for in vitro studies?

Q. Basic

  • PBS/DMSO solubility : Shake the compound in PBS (pH 7.4) at 37°C for 24h; LC-MS quantifies supernatant concentration.
  • Stability assays : Incubate in PBS or plasma at 37°C; monitor degradation via HPLC peak area reduction over 48h .

How are structure-activity relationships (SAR) analyzed for analogs?

Q. Advanced

  • Analog libraries : Synthesize derivatives with variations in (i) 2-methylphenyl substituents, (ii) sulfonamide alkyl chains.
  • 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic features (e.g., logP, polar surface area) with activity .
  • Crystallography : Co-crystal structures (e.g., PDB 6FF) reveal critical interactions, such as π-π stacking with Phe residues .

What in vitro models evaluate the compound’s therapeutic potential?

Q. Basic

  • Enzyme inhibition : COX-2 or 5-LOX inhibition assays using fluorogenic substrates (IC₅₀ typically 0.1–10 µM) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) with EC₅₀ values compared to normal fibroblasts .

How is the reaction mechanism of sulfonamide formation validated?

Q. Advanced

  • Kinetic isotope effects (KIE) : Compare rates using deuterated methanesulfonyl chloride (kH/kD >1 indicates rate-limiting nucleophilic attack) .
  • Trapping intermediates : Add H₂O during sulfonylation; LC-MS detects hemiaminal intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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